

Spectral analysis of 1,2-Dichloropropane (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dichloropropane

Cat. No.: B7799083

[Get Quote](#)

Spectral Analysis of 1,2-Dichloropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of **1,2-Dichloropropane** ($\text{CH}_3\text{CHClCH}_2\text{Cl}$), a significant chemical intermediate. The following sections detail its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document includes comprehensive data tables, detailed experimental protocols, and visualizations to facilitate a thorough understanding of its molecular structure and behavior under various analytical conditions.

Data Presentation

The spectral data for **1,2-Dichloropropane** is summarized in the tables below for easy reference and comparison.

^1H NMR Spectral Data

The ^1H NMR spectrum of **1,2-Dichloropropane** is complex due to the presence of a chiral center, which renders the two methylene protons on C1 diastereotopic and thus chemically non-equivalent.

Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
CDCl ₃	~1.60	Doublet	~6.4	-CH ₃ (3H)
~3.52	Doublet of Doublets	J _{gem} = ~11.0, J _{vic} = ~7.9	-CH ₂ Cl (1H)	
~3.78	Doublet of Doublets	J _{gem} = ~11.0, J _{vic} = ~4.9	-CH ₂ Cl (1H)	
~4.10	Multiplet	-	-CHCl- (1H)	
DMSO-d ₆	1.611	Doublet	6.4	-CH ₃ (3H)
3.592	Doublet of Doublets	J _{gem} = -11.0, J _{vic} = 7.9	-CH ₂ Cl (1H)	
3.743	Doublet of Doublets	J _{gem} = -11.0, J _{vic} = 4.9	-CH ₂ Cl (1H)	
4.139	Multiplet	-	-CHCl- (1H)	

Note: Chemical shifts and coupling constants can vary slightly depending on the specific spectrometer and experimental conditions.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of **1,2-Dichloropropane** shows three distinct signals, corresponding to the three non-equivalent carbon atoms in the molecule.

Solvent	Chemical Shift (δ) ppm	Assignment
CDCl ₃	~22.5	-CH ₃
~52.0	-CH ₂ Cl	
~58.0	-CHCl-	

Infrared (IR) Spectroscopy Data

The IR spectrum of **1,2-Dichloropropane** exhibits characteristic absorption bands for an alkyl halide.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2980-2920	Strong	C-H stretch (alkane)
1450-1430	Medium	C-H bend (methylene and methyl)
1380-1370	Medium	C-H bend (methyl)
1300-1150	Medium	-CH ₂ Cl wag
850-550	Strong	C-Cl stretch

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **1,2-Dichloropropane** shows a characteristic fragmentation pattern, including isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl). The molecular weight of **1,2-Dichloropropane** is 112.99 g/mol .[\[1\]](#)

m/z	Relative Intensity (%)	Proposed Fragment Ion
27	High	$[\text{C}_2\text{H}_3]^+$
39	Moderate	$[\text{C}_3\text{H}_3]^+$
41	High	$[\text{C}_3\text{H}_5]^+$
62	High	$[\text{C}_3\text{H}_6\text{Cl}]^+$ (with ^{35}Cl)
63	Very High (Base Peak)	$[\text{C}_3\text{H}_7\text{Cl}]^+$ (with ^{35}Cl) / $[\text{C}_2\text{H}_3\text{Cl}]^{+\bullet}$
64	Moderate	$[\text{C}_3\text{H}_6\text{Cl}]^+$ (with ^{37}Cl)
65	Moderate	$[\text{C}_3\text{H}_7\text{Cl}]^+$ (with ^{37}Cl) / $[\text{C}_2\text{H}_3\text{Cl}]^{+\bullet}$
76	Low	$[\text{C}_3\text{H}_5\text{Cl}]^{+\bullet}$ (with ^{35}Cl)
78	Low	$[\text{C}_3\text{H}_5\text{Cl}]^{+\bullet}$ (with ^{37}Cl)
112	Low	$[\text{C}_3\text{H}_6\text{Cl}_2]^{+\bullet}$ (M^+ , with two ^{35}Cl)
114	Low	$[\text{C}_3\text{H}_6\text{Cl}_2]^{+\bullet}$ ($\text{M}+2$, with one ^{35}Cl and one ^{37}Cl)
116	Very Low	$[\text{C}_3\text{H}_6\text{Cl}_2]^{+\bullet}$ ($\text{M}+4$, with two ^{37}Cl)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy (^1H and ^{13}C)

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **1,2-Dichloropropane**.

Materials:

- **1,2-Dichloropropane** sample
- Deuterated solvent (e.g., CDCl_3 or DMSO-d_6)

- 5 mm NMR tubes
- Pasteur pipette
- Glass wool
- Vortex mixer

Procedure:

- Sample Preparation:
 - For ^1H NMR, dissolve 5-25 mg of **1,2-Dichloropropane** in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
 - For ^{13}C NMR, a more concentrated solution is preferable; dissolve 50-100 mg of the sample in 0.6-0.7 mL of the solvent.
- Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the prepared solution through the pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.
 - Place the sample into the NMR magnet.
- Data Acquisition:
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.

- Acquire the ^1H spectrum, followed by the ^{13}C spectrum using standard acquisition parameters. For ^{13}C , proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain a neat IR spectrum of liquid **1,2-Dichloropropane**.

Materials:

- **1,2-Dichloropropane** sample
- FTIR spectrometer
- Two NaCl or KBr salt plates
- Pasteur pipette
- Acetone (for cleaning)
- Kimwipes

Procedure:

- **Plate Preparation:** Ensure the salt plates are clean and dry. If necessary, rinse them with a small amount of acetone and gently wipe them with a Kimwipe. Handle the plates by their edges to avoid transferring moisture and oils.
- **Sample Application:** Place one drop of **1,2-Dichloropropane** onto the center of one salt plate using a Pasteur pipette.
- **Assembly:** Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
- **Spectrum Acquisition:**
 - Place the assembled salt plates into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum with an empty sample compartment.

- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
- Cleaning: After analysis, disassemble the plates, rinse them thoroughly with acetone, and dry them with a Kimwipe. Store the plates in a desiccator.

Mass Spectrometry (Electron Ionization)

Objective: To obtain the electron ionization (EI) mass spectrum of **1,2-Dichloropropane**.

Materials:

- **1,2-Dichloropropane** sample
- Gas chromatograph-mass spectrometer (GC-MS) with an EI source
- Microsyringe

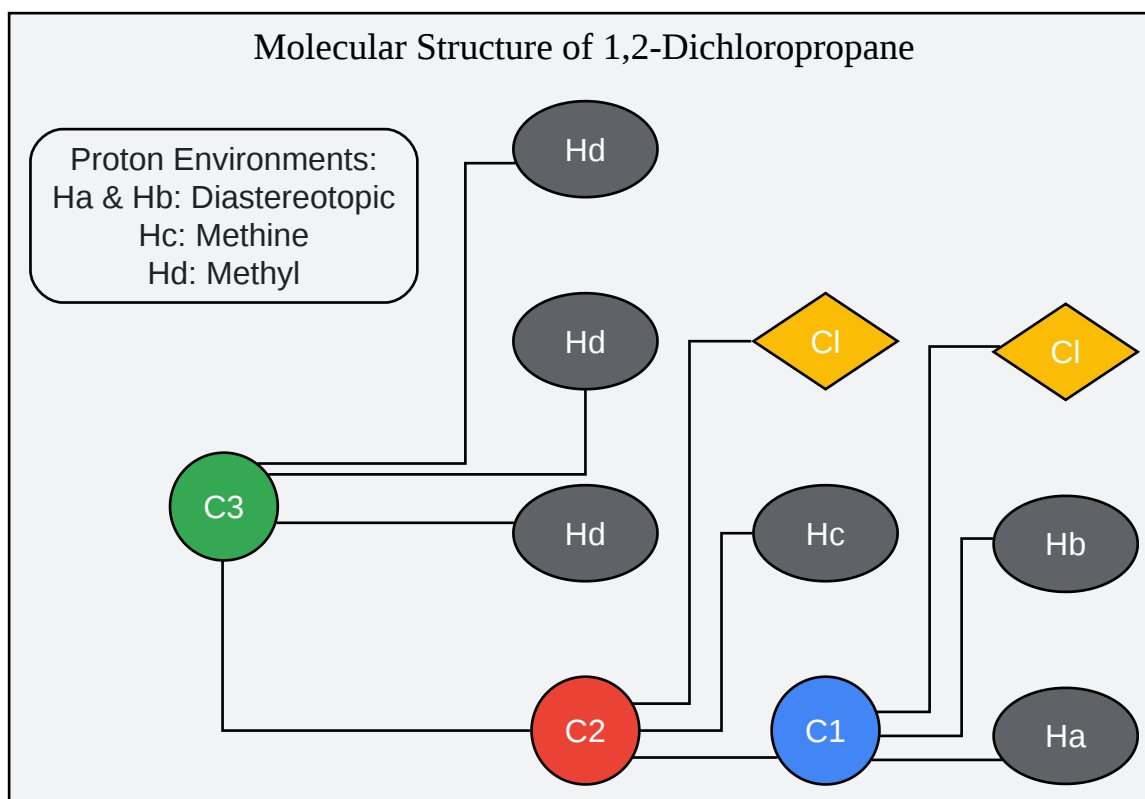
Procedure:

- Sample Introduction:
 - For a volatile liquid like **1,2-Dichloropropane**, direct injection into the ion source via a heated probe or, more commonly, introduction through a gas chromatograph is employed.
 - If using GC-MS, inject a small volume (e.g., 1 μL) of a dilute solution of **1,2-Dichloropropane** in a volatile solvent (e.g., dichloromethane) into the GC injection port.
- Ionization:
 - The sample molecules are vaporized and enter the ion source, which is under high vacuum.
 - In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion ($\text{M}^{+\bullet}$).

- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, positively charged ions and neutral radicals.
- Mass Analysis: The positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

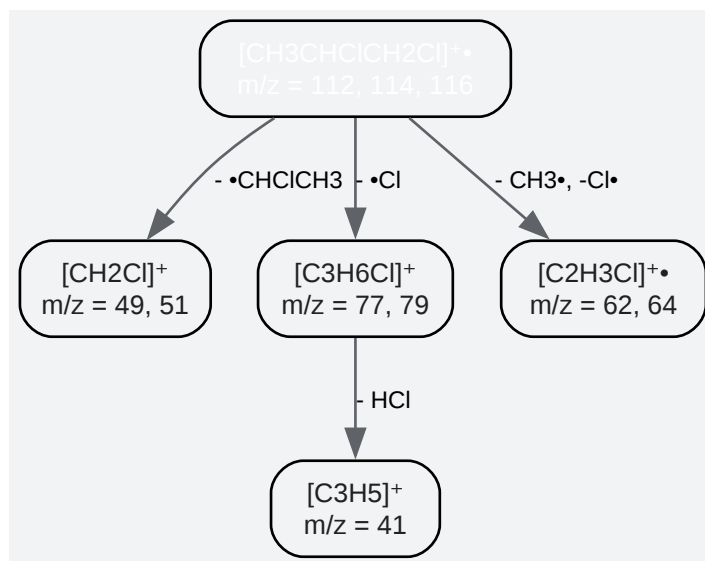
Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key structural and logical relationships for the spectral analysis of **1,2-Dichloropropane**.



[Click to download full resolution via product page](#)

Caption: Molecular structure of **1,2-Dichloropropane** with non-equivalent protons.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Dichloropropane | $\text{C}_3\text{H}_6\text{Cl}_2$ | CID 6564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral analysis of 1,2-Dichloropropane (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7799083#spectral-analysis-of-1-2-dichloropropane-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b7799083#spectral-analysis-of-1-2-dichloropropane-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com